2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile is a complex organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a phenylpentanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenylpentanedinitrile precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to biological targets, potentially inhibiting key enzymes or receptors involved in disease processes . The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile is unique due to its specific structural features, such as the phenylpentanedinitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpentanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-14-9-13(17(19,20)21)10-24-15(14)16(11-23,7-4-8-22)12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIWMHGLSBNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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